molecular formula C15H15NO3S2 B2882618 (5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid CAS No. 1431637-19-2

(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

Cat. No.: B2882618
CAS No.: 1431637-19-2
M. Wt: 321.41
InChI Key: HMBZKKVQUCQJPG-KPKJPENVSA-N
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Description

(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Potential Biological Activities

The studies identified did not directly mention the specific compound but touched on similar compounds with potential pharmacological applications. For example, research on compounds like Etozolin and MDL 100,240, which possess unique chemical structures and functionalities, suggests a wider interest in thiazolidin derivatives for their therapeutic potential, including diuretic effects and enzyme inhibition properties (Biamino, 1977; Rousso et al., 2000). These studies indicate a broader research interest in compounds with similar backbones for various medical applications.

Chemical Synthesis and Modification

Research into the synthesis and modification of thiazolidin derivatives highlights the chemical interest in manipulating such compounds for enhanced biological activity or stability. The detailed synthetic pathways and chemical modifications aim to explore the full potential of these molecules in various biological contexts, including their use as inhibitors or activators of specific biological pathways (Inoue et al., 2002).

Potential for Drug Development

The exploration of compounds similar to “(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid” in drug development is evident through studies on their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, the metabolism and disposition of SB-649868, an orexin receptor antagonist, provide insights into how similar compounds could be optimized for better efficacy and safety in clinical applications (Renzulli et al., 2011).

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBZKKVQUCQJPG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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